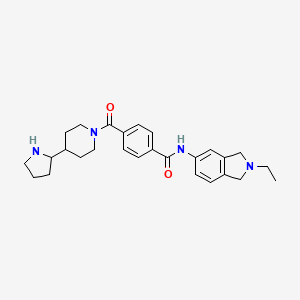
1-(2-Aminoethyl)-3,5-dibromopyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)-3,5-dibromopyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyridine ring, an aminoethyl group at the 1 position, and a ketone group at the 2 position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3,5-dibromopyridin-2(1H)-one typically involves the bromination of a pyridine derivative followed by the introduction of the aminoethyl group. One common method involves the bromination of 2-pyridone using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting dibrominated product is then reacted with ethylenediamine to introduce the aminoethyl group, yielding the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-(2-Aminoethyl)-3,5-dibromopyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ketone group to an alcohol.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran (THF).
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with the reduction of the ketone group.
Substitution: Substituted pyridine derivatives with various functional groups replacing the bromine atoms.
科学研究应用
1-(2-Aminoethyl)-3,5-dibromopyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2-Aminoethyl)-3,5-dibromopyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with biological molecules such as enzymes and receptors. The bromine atoms and the ketone group contribute to its reactivity and ability to form covalent bonds with target molecules. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
相似化合物的比较
2-Aminoethylpyridine: Lacks the bromine atoms and ketone group, resulting in different reactivity and biological activity.
3,5-Dibromopyridin-2-one: Lacks the aminoethyl group, affecting its ability to interact with biological targets.
1-(2-Aminoethyl)pyridin-2-one: Similar structure but without the bromine atoms, leading to different chemical and biological properties.
Uniqueness: 1-(2-Aminoethyl)-3,5-dibromopyridin-2(1H)-one is unique due to the combination of the aminoethyl group, bromine atoms, and ketone group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C7H8Br2N2O |
|---|---|
分子量 |
295.96 g/mol |
IUPAC 名称 |
1-(2-aminoethyl)-3,5-dibromopyridin-2-one |
InChI |
InChI=1S/C7H8Br2N2O/c8-5-3-6(9)7(12)11(4-5)2-1-10/h3-4H,1-2,10H2 |
InChI 键 |
VDDOAXZPBWYVLX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)N(C=C1Br)CCN)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


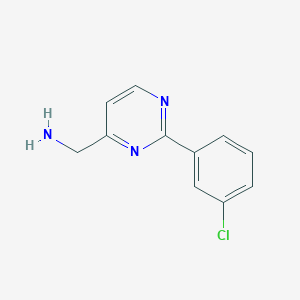
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13328411.png)
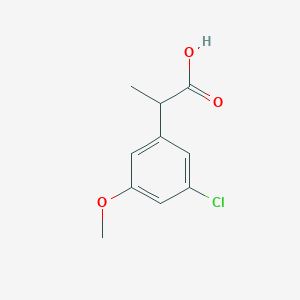
![8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one](/img/structure/B13328425.png)
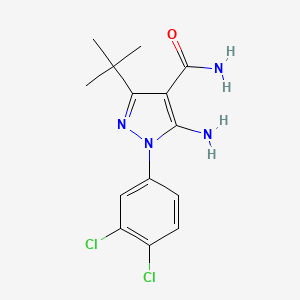
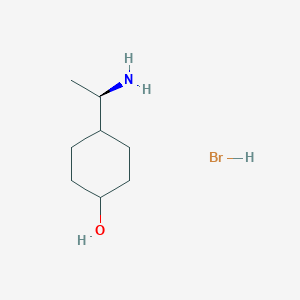
![[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13328443.png)

![Bicyclo[3.2.1]octane-1,5-diamine](/img/structure/B13328467.png)
![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid](/img/structure/B13328471.png)


![6-Chloro-2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B13328484.png)
